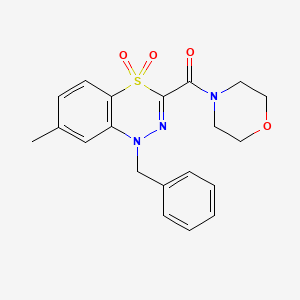
1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interactions with Phospholipid Cell Membranes
- Benzothiadiazine Derivatives and Cell Membranes: Studies have investigated benzothiadiazine derivatives, including those similar to the compound , for their interactions with model zwitterionic cell membranes. The derivatives demonstrated strong affinity for staying at the cell membrane interface, with variations in solvation characteristics. This research contributes to understanding how benzothiadiazine derivatives, by extension, could interact with biological membranes, potentially informing their pharmacological properties (Hu & Martí, 2022).
Synthetic Advances and Applications
Synthesis of Morpholinecarboxylic Acid Derivatives
A convenient synthesis method for optically active 3-morpholinecarboxylic acid and its derivatives has been developed. These intermediates could serve as building blocks for further synthesis of compounds related to the chemical , highlighting the versatility of morpholinecarboxylic acid derivatives in medicinal chemistry (Kogami & Okawa, 1987).
Antimicrobial Activity of Morpholinyl/Piperazinylbenzothiazines
Structurally diverse morpholinyl/piperazinylbenzothiazines have been synthesized and evaluated for their antimicrobial activity. Some compounds demonstrated significant activity against bacterial species, showcasing the potential of benzothiadiazine derivatives as antimicrobial agents (Sharma, Kumar, & Vats, 2011).
Selective Rearrangements of Benzothiadiazines
Research into the selective rearrangements of benzothiadiazines has provided insights into the structural transformations these compounds can undergo under specific conditions. This knowledge is crucial for designing synthesis pathways for new derivatives with desired biological activities (Gilchrist, Rees, & Vaughan, 1983).
Pharmacological Activities and Potential Applications
- Norepinephrine Inhibitors: A study identified a new series of benzothiadiazole derivatives as potent and selective inhibitors of the norepinephrine transporter, suggesting potential therapeutic applications for disorders related to norepinephrine dysregulation. This highlights the pharmacological potential of benzothiadiazine derivatives in developing new treatments for neurological conditions (O'Neill et al., 2011).
properties
IUPAC Name |
(1-benzyl-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-7-8-18-17(13-15)23(14-16-5-3-2-4-6-16)21-19(28(18,25)26)20(24)22-9-11-27-12-10-22/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLDRWJIDCRXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2869531.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2869532.png)
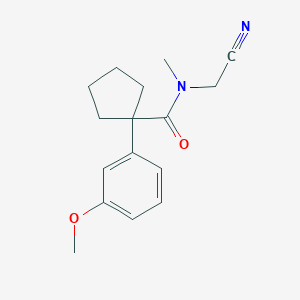
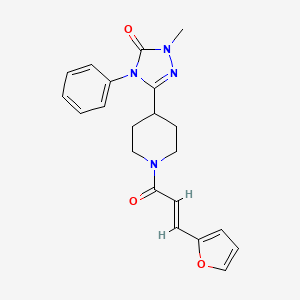
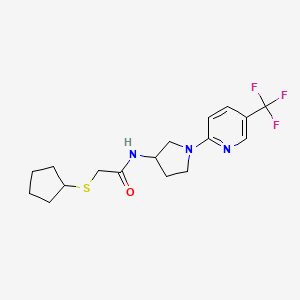
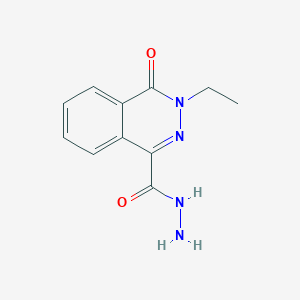
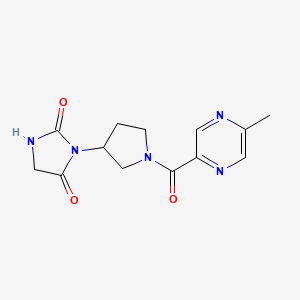
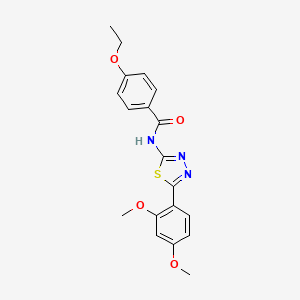
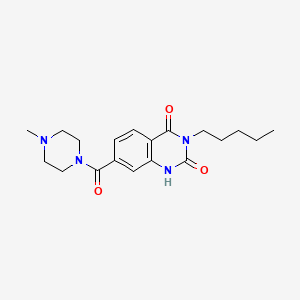
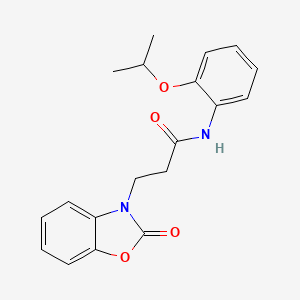
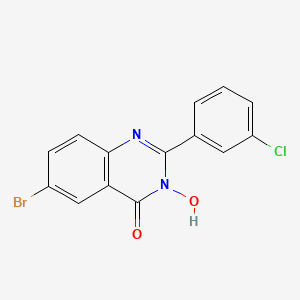
![1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2869546.png)
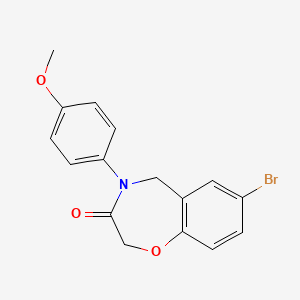
![ethyl 2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2869554.png)